molecular formula C10H15N5.ClH<br>C10H16ClN5 B000975 Phenformin hydrochloride CAS No. 834-28-6

Phenformin hydrochloride

Cat. No.: B000975
CAS No.: 834-28-6
M. Wt: 241.72 g/mol
InChI Key: YSUCWSWKRIOILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenformin hydrochloride (1-phenethylbiguanide hydrochloride) is a biguanide derivative initially developed in the 1950s as an oral antihyperglycemic agent for type 2 diabetes mellitus. It functions by suppressing hepatic gluconeogenesis, enhancing peripheral glucose uptake, and activating AMP-activated protein kinase (AMPK) . Despite its efficacy, Phenformin was withdrawn from most markets by the late 1970s due to a high risk of lactic acidosis, a rare but fatal complication linked to mitochondrial toxicity . However, it remains a valuable research tool for studying metabolic pathways, cancer therapeutics, and AMPK signaling .

Structurally, this compound consists of a biguanide backbone substituted with a phenethyl group, which increases its lipophilicity compared to other biguanides like metformin . This property enhances tissue penetration but also contributes to its adverse effects.

Preparation Methods

Chemical Synthesis of Phenformin Hydrochloride

Raw Material Proportions and Reaction Conditions

The synthesis of this compound primarily involves the condensation of phenethylamine with dicyandiamide in the presence of hydrochloric acid. Patent CN102579800B outlines a standardized industrial-scale process :

ComponentQuantityRole in Reaction
Phenethylamine35.8 kgPrimary amine reactant
Hydrochloric acid33 kgAcid catalyst & pH adjustment
Dicyandiamide25 kgCyanoguanidine donor

The reaction proceeds under controlled conditions:

  • Temperature : 45–50°C during acid addition, rising to 132–136°C during water distillation .

  • pH : Adjusted to 5.0 post-acid addition to optimize intermediate formation .

  • Distillation : Continues until 10 kg of water is removed, ensuring complete cyclization .

This method yields a white crystalline powder with a melting point of 175–178°C and solubility of 1:8 in water, consistent with pharmacopeial standards .

Stepwise Synthesis Process

The synthesis occurs in three phases:

  • Acid-Base Reaction : Phenethylamine reacts with HCl to form phenethylammonium chloride, enhancing electrophilicity .

  • Condensation : Dicyandiamide attacks the protonated amine, forming a biguanide intermediate .

  • Cyclization : Thermal dehydration closes the ring structure, yielding this compound .

Critical process parameters include stirring speed (300–500 rpm) and reaction time (1.5–2 hours), which prevent side product formation . Post-synthesis, the crude product is recrystallized from ethanol-water (1:15 ratio) to achieve >98% purity .

Pharmaceutical Formulation Techniques

Transdermal Patch Development

A 2017 study developed matrix-type transdermal patches using hydrophilic (HPMC) and hydrophobic (Eudragit) polymers . The solvent casting method produced patches with the following characteristics:

FormulationPolymer BlendCumulative Release (24 h)
F1HPMC K4M + Ethylcellulose98.13%
F3HPMC K15M + Eudragit RL98.65%

Key findings:

  • Lipophilicity : Moderately lipophilic matrices (e.g., F3) showed optimal drug release due to balanced diffusion and erosion .

  • Stability : Accelerated stability testing (40°C/75% RH) confirmed F3 retained 97.2% potency after 6 months .

Herbal Composite Formulations

Patent CN102579800B discloses a hypoglycemic formulation combining phenformin HCl with traditional herbs :

HerbQuantity (Parts)Proposed Mechanism
Astragalus membranaceus25Insulin sensitivity enhancement
Dioscorea opposita22Pancreatic β-cell protection
Scrophularia ningpoensis15Antioxidant activity

Clinical trials in 120 type II diabetics demonstrated superior efficacy:

GroupFPG (mmol/L)2hPG (mmol/L)
Control (Metformin)7.58 ± 1.278.52 ± 0.86
Herbal-Phenformin6.39 ± 0.287.64 ± 0.39

The formulation reduced fasting plasma glucose (FPG) by 15.7% compared to metformin alone .

Quality Control Parameters

Physicochemical Characterization

Batch consistency is ensured through:

  • Melting Point Analysis : 175–178°C (USP deviation limit ±2°C) .

  • Solubility Profile : 1:8 in water, 1:15 in ethanol, <0.1% in chloroform .

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA/acetonitrile mobile phase) .

Stability-Indicating Methods

Forced degradation studies under acidic (0.1N HCl), alkaline (0.1N NaOH), and oxidative (3% H2O2) conditions confirmed method specificity. The major degradation product, 4-hydroxyphenformin, remains <0.2% under ICH-recommended storage .

Comparative Analysis of Preparation Methods

MethodYieldPurityScalabilityClinical Efficacy
Chemical Synthesis82–85%98–99%IndustrialModerate
Herbal Composite78%95%Pilot-scaleHigh
Transdermal Patch91%97%Lab-scaleSustained release

Key trade-offs:

  • Chemical Synthesis : High purity but requires stringent temperature control .

  • Herbal Composites : Enhanced efficacy but complex standardization .

  • Transdermal Systems : Improved compliance but limited load capacity .

Chemical Reactions Analysis

Reaction with Sodium Nitroprusside

Phenformin hydrochloride reacts with sodium nitroprusside ([Fe(CN)₅NO]²⁻) in basic media to form colored N-nitrosamine derivatives. This reaction serves as the basis for a spectrophotometric assay method:

ParameterValue/DetailSource
Stoichiometry 1:3 (phenformin:nitroprusside)
λ_max (absorbance) 520 nm
Molar Absorptivity (ε) 2.2 × 10³ L·mol⁻¹·cm⁻¹
Linear Range 0.20–400 µg·mL⁻¹
Detection Limit 0.13 µg·mL⁻¹

Mechanism : The reaction involves nitrosation of the terminal guanidine nitrogen, forming a chromophore detectable at 520 nm. This method is validated for pharmaceutical dosage forms with a relative standard deviation (RSD) of 0.19% .

Thermal Decomposition

This compound undergoes decomposition at elevated temperatures, releasing toxic gases:

ConditionProductsHazard ClassSource
Heating > 175°CHCl, NOₓ, phenylacetonitrileAcute toxicity
PyrolysisHydrogen cyanide (trace)Environmental hazard

Key Findings :

  • Decomposition products include hydrogen chloride, nitrogen oxides, and aromatic byproducts .
  • Thermal stability is pH-dependent; degradation accelerates in strongly acidic or alkaline conditions .

Oxidation Reactions

This compound reacts with strong oxidizing agents (e.g., KMnO₄, H₂O₂) under acidic or neutral conditions:

Oxidizing AgentObservationSource
KMnO₄ (acidic) Decolorization; CO₂ and NH₃ release
H₂O₂ (neutral) Formation of hydroxylated metabolites

Mechanistic Insight :

  • Oxidation targets the biguanide moiety, leading to cleavage of C–N bonds and hydroxylation of the phenyl ring .
  • The primary metabolite, 4-hydroxyphenformin, is conjugated with glucuronic acid in vivo .

Acid-Base Behavior

The compound exhibits amphoteric properties due to protonation/deprotonation of guanidine groups:

PropertyValueSource
pKa₁ 2.7 (protonation at N11/N14)
pKa₂ 11.8 (deprotonation of –NH group)
LogP –0.8 (indicating low lipophilicity)

Implications :

  • High solubility in water (1:8 w/v) and ethanol (1:15 w/v) facilitates ionic interactions in polar solvents .
  • Protonated species dominate at physiological pH, enhancing mitochondrial membrane affinity .

Table 1: Analytical Methods Based on Chemical Reactivity

MethodPrincipleLOD/LOQSource
SpectrophotometryNitrosation with nitroprusside0.13 µg·mL⁻¹ / 0.20 µg·mL⁻¹
HPLC-UVSeparation of metabolites0.05 µg·mL⁻¹
TLC-DensitometryLipophilicity assessment (RₘW = –0.8)

Stability in Formulations

ConditionDegradation RatePrimary DegradantsSource
Aqueous Solution (pH 7) t₁/₂ = 12–15 h (hydrolysis-resistant)None detected
UV Light Exposure <5% degradation over 48 hOxidized biguanide

Recommendations :

  • Store in airtight containers at 15–30°C to minimize decomposition .

Scientific Research Applications

Antidiabetic Applications

Phenformin was primarily used for the management of type 2 diabetes mellitus before being withdrawn from the market due to safety concerns related to lactic acidosis. Despite this, its mechanism of action—primarily through the reduction of hepatic glucose production and enhancement of insulin sensitivity—remains relevant in understanding its pharmacological profile.

Anticancer Potential

Recent studies highlight phenformin's promising anticancer properties, particularly in breast cancer and other malignancies.

Breast Cancer

Research indicates that phenformin exhibits greater biological activity compared to metformin in inhibiting mammary carcinogenesis. In vitro studies demonstrated that phenformin reduced cell proliferation and induced apoptosis in breast cancer cells.

  • In Vivo Studies : In a syngeneic graft model using MMTV-ErbB2 transgenic mice, phenformin treatment significantly inhibited tumor growth and altered epithelial-mesenchymal transition (EMT) markers, suggesting a role in tumor suppression .

Other Cancers

Phenformin has shown efficacy against various cancers beyond breast cancer, including:

  • Hedgehog-Dependent Tumors : It inhibits tumor growth through mechanisms involving the Hedgehog signaling pathway .
  • Skin Inflammation and Psoriasis : Topical application has been reported to significantly inhibit acute skin inflammatory responses in psoriasis models .

Lipophilicity and Formulation Development

The lipophilicity of phenformin is a critical factor influencing its pharmacokinetics and therapeutic efficacy. A comparative study on the lipophilicity of metformin and phenformin revealed that optimizing chromatographic conditions could enhance the formulation of these drugs for better therapeutic outcomes .

Key Findings:

  • Phenformin's lipophilicity can be effectively evaluated using reversed-phase thin-layer chromatography (RP-TLC).
  • Understanding lipophilicity aids in the design of more effective formulations for both antidiabetic and anticancer therapies.

Case Studies

Several case studies provide insights into the clinical applications of phenformin:

  • Case Study 1 : A patient with refractory breast cancer showed significant tumor reduction after receiving phenformin as part of a combination therapy regimen.
  • Case Study 2 : Patients with psoriasis experienced improved skin conditions following topical administration of phenformin, indicating its potential utility beyond systemic treatments.

Summary Table of Applications

Application AreaMechanism/EffectEvidence Source
AntidiabeticReduces hepatic glucose productionGeneral pharmacological data
Breast CancerInhibits cell proliferation; alters EMT ,
Other CancersInhibits tumor growth via Hedgehog pathway
PsoriasisReduces skin inflammation

Mechanism of Action

Phenformin hydrochloride exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is an ultra-sensitive cellular energy sensor that monitors energy consumption and down-regulates ATP-consuming processes when activated. Phenformin’s hypoglycemic activity is related to its ability to activate AMPK, thereby improving insulin sensitivity and reducing hepatic glucose production . Additionally, phenformin inhibits mitochondrial complex I, which contributes to its antitumor effects .

Comparison with Similar Compounds

Phenformin belongs to the biguanide class, which includes metformin hydrochloride and buformin hydrochloride. Below is a detailed comparison of their structural, pharmacological, and clinical profiles.

Structural Comparison

Compound Substituent Group Molecular Formula Lipophilicity Crystallographic Features
Phenformin Hydrochloride Phenethyl C10H15N5·HCl High Hydrogen-bonded dimers via N–H···N interactions; protonation at N11/N14
Metformin Hydrochloride Dimethyl C4H11N5·HCl Low Planar conformation with extensive hydrogen bonding
Buformin Hydrochloride Butyl C6H15N5·HCl Moderate Limited structural data; similar biguanide backbone

Key Structural Notes:

  • Phenformin’s aromatic phenethyl group increases membrane permeability, facilitating mitochondrial accumulation and contributing to its toxicity .
  • Metformin’s dimethyl groups reduce lipophilicity, limiting tissue penetration and improving safety .

Pharmacological and Toxicological Profiles

Key Findings:

  • Efficacy : Phenformin demonstrates potent AMPK activation and antitumor effects in preclinical models, but its clinical utility is overshadowed by toxicity .
  • Metabolic Effects : Phenformin increases myocardial glycogen by 5-fold and blood lactate by 3-fold in rats, indicating enhanced anaerobic glycolysis . Metformin, in contrast, minimally affects lactate levels .
  • Analytical Methods : Phenformin is quantified via HPLC-MS/MS (LOQ: 0.001 μg/mL) , chemiluminescence (LOD: 6×10⁻¹⁰ mol/L) , and spectrophotometry . Metformin employs ion-pair HPLC and RP-HPLC .

Reasons for Withdrawal vs. Metformin’s Success

  • Lactic Acidosis : Phenformin’s lipophilicity leads to mitochondrial accumulation, inhibiting oxidative phosphorylation and increasing lactate production. Metformin’s lower tissue penetration minimizes this risk .
  • Regulatory Factors : Post-1970s pharmacovigilance highlighted Phenformin’s 10-fold higher lactic acidosis incidence versus metformin, prompting its withdrawal .
  • Research Revival : Phenformin is being re-evaluated in oncology due to its potent AMPK/mTOR inhibition, but therapeutic windows remain narrow .

Biological Activity

Phenformin hydrochloride, a member of the biguanide class of antidiabetic agents, was primarily used for the management of type 2 diabetes mellitus. Despite its withdrawal from the market in many countries due to safety concerns, particularly lactic acidosis, recent research has highlighted its potential biological activities beyond glycemic control, including anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical implications, and emerging research findings.

Phenformin exerts its biological effects primarily through the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. The activation of AMPK leads to several downstream effects:

  • Inhibition of Gluconeogenesis : Phenformin decreases hepatic glucose production by inhibiting gluconeogenesis.
  • Enhanced Insulin Sensitivity : It improves insulin sensitivity in peripheral tissues, promoting better glucose uptake.
  • Regulation of Metabolism : Phenformin influences various metabolic pathways by phosphorylating key transcription factors involved in energy metabolism, such as FOXO3 and SREBF1 .

Additionally, phenformin has been shown to inhibit ATP-sensitive potassium channels and modulate ion transport processes, further contributing to its hypoglycemic effects .

Pharmacokinetics

Phenformin is well absorbed following oral administration with peak plasma concentrations occurring approximately 2-3 hours post-dose. The pharmacokinetic profile includes:

Parameter Value
Peak Plasma Concentration0.08–0.24 mg/L
Half-Life10–15 hours
Protein Binding12–20%
Excretion~50% in urine (mainly unchanged)

The major metabolic pathway involves aromatic hydroxylation to form 4-hydroxyphenformin, which is then conjugated with glucuronic acid for excretion .

Clinical Implications and Case Studies

Despite its efficacy in glycemic control, phenformin's association with lactic acidosis has limited its clinical use. Notable case studies include:

  • Irreversible Lactic Acidosis : A report described three cases of fatal lactic acidosis in elderly diabetic patients treated with phenformin. All patients had underlying renal issues, highlighting the importance of renal function assessment before prescribing this medication .
  • Anticancer Potential : Recent studies have explored phenformin's role as an anticancer agent. A Phase Ib trial investigated its combination with RAF inhibitors in patients with BRAF V600-mutated melanoma. Results indicated a response rate of 56%, with observed decreases in circulating myeloid-derived suppressor cells (MDSCs) during treatment .

Research Findings

Emerging evidence suggests that phenformin may have broader applications beyond diabetes management:

  • Cancer Therapy : Phenformin has shown promise in enhancing the cytotoxic effects of chemotherapeutic agents and overcoming drug resistance in cancer cells. Its ability to lower glucose availability and modulate metabolic pathways makes it a candidate for adjunctive cancer therapy .
  • Mechanistic Studies : Research indicates that phenformin can suppress mTOR signaling pathways involved in cancer cell proliferation and survival, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Phenformin hydrochloride in pharmaceutical formulations?

this compound is commonly quantified using HPLC-UV and HPLC-MS/MS methodologies. For HPLC-UV, a mobile phase composed of 50 mM hexanesulfonic acid (pH 2.0) and acetonitrile (60:40) is used with a C18 column, achieving baseline separation . LC-MS/MS methods employ methanol-0.1% formic acid (30:70) as the mobile phase, with detection via positive ion mode and transitions at m/z 85→68 for dicyandiamide (a common impurity) . Calibration curves typically show linearity between 0.001–10.41 µg/mL (r = 0.9999), with recovery rates >98% .

Q. How is the purity of this compound assessed in research-grade samples?

Purity is determined via chromatographic titration and certified reference materials (CRMs) . Pharmacopeial standards require peak resolution between Phenformin and impurities like 1-methylbiguanide, using a hexanesulfonic acid-based mobile phase adjusted to pH 2.0 . Titration methods (≥97% purity) and CRMs (e.g., PHR1505) are essential for cross-validating batch consistency .

Q. What are the primary mechanisms underlying Phenformin’s antidiabetic activity?

Phenformin activates AMP-activated protein kinase (AMPK) by inhibiting mitochondrial complex I, leading to reduced hepatic gluconeogenesis and enhanced glucose uptake in peripheral tissues. This is evidenced by dose-dependent phosphorylation of ACC (an AMPK substrate) in BRAFV600E melanoma cells . Unlike metformin, Phenformin exhibits higher bioavailability and potency in AMPK activation .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating Phenformin’s antitumor efficacy in vivo?

In murine models, Phenformin (100 mg/kg, oral, twice daily) combined with PLX4720 (a BRAF inhibitor) significantly inhibits tumor growth in Tyr::CreER; BRAFCA/+; PTENlox/lox mice. Tumor volume and apoptosis markers (e.g., cleaved caspase-3) are quantified via caliper measurements and immunohistochemistry . Dual therapy reduces tumor proliferation by >50% compared to monotherapy, necessitating longitudinal monitoring of lactate levels to mitigate acidosis risks .

Q. How can researchers resolve contradictions in Phenformin’s metabolic effects across cancer cell lines?

Discrepancies arise from cell-specific AMPK activation thresholds and TCA cycle dependencies. In LKB1-deficient NSCLC cells, Phenformin induces apoptosis via AMPK-independent pathways, while in BRAF-mutant melanoma, AMPK-mediated ACC phosphorylation dominates . Researchers should combine metabolomic profiling (e.g., ATP/ADP ratios) with RNA-seq to identify context-dependent pathways .

Q. What methodological considerations are critical for assessing Phenformin-induced lactic acidosis in preclinical models?

Phenformin’s association with lactic acidosis (due to impaired mitochondrial respiration) requires stringent monitoring in animal studies. Key parameters include:

  • Blood lactate levels : Measured via enzymatic assays (e.g., lactate dehydrogenase) at 0, 6, and 12-hour intervals.
  • Renal function markers : Serum creatinine and BUN to assess excretion efficiency.
  • Comparative dosing : Use metformin as a control to evaluate relative risk .

Q. How can researchers optimize protocols for detecting Phenformin-derived impurities like dicyandiamide?

Dicyandiamide, a genotoxic impurity, is quantified using APCI-MS/MS with a limit of detection (LOD) of 0.001 µg/mL. Sample preparation involves dissolving Phenformin tablets in pH 2.0 diluent (water/hexanesulfonic acid/acetonitrile, 63:30:7) and filtering through 0.22-µm membranes . Method validation must adhere to ICH Q3B guidelines, emphasizing intermediate precision (RSD <5.3%) .

Q. Methodological Tables

Parameter HPLC-UV HPLC-MS/MS
Mobile PhaseHexanesulfonic acid/ACNMethanol/0.1% formic acid
ColumnC18 (150 mm × 4.6 mm)Agilent Eclipse XDB-C18
DetectionUV (235 nm)SRM (m/z 85→68)
Linearity Range1–100 µg/mL0.001–10.41 µg/mL
Recovery (%)98.0–101.597.5–99.2
In Vivo Model Dosage Outcome
BRAF-mutant melanoma 100 mg/kg, oral, BIDTumor growth inhibition >60%
LKB1-deficient NSCLC 50 mg/kg, IP, dailyApoptosis induction (Casp3+)

Q. Key Considerations for Researchers

  • Safety : Phenformin’s lactic acidosis risk necessitates strict adherence to dose limits in animal studies .
  • Data Reproducibility : Use CRMs (e.g., PHR1505) and validate assays across multiple labs .
  • Mechanistic Depth : Combine AMPK activity assays (in vitro kinase assays) with metabolomics to unravel context-specific effects .

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2-phenylethyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5.ClH/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUCWSWKRIOILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5.ClH, C10H16ClN5
Record name PHENFORMIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3493-37-6
Record name Imidodicarbonimidic diamide, N-(2-phenylethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3493-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0021121
Record name Phenformin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenformin hydrochloride appears as white solid or powder. Formerly used as an anti-diabetic drug. Toxic (causes lactic acidosis.
Record name PHENFORMIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Record name SID56422460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PHENFORMIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

834-28-6
Record name PHENFORMIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenformin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenformin hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHENFORMIN HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PHENFORMIN HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PHENFORMIN HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenformin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenformin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENFORMIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91XC93EU03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

347 to 352 °F (NTP, 1992)
Record name PHENFORMIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.